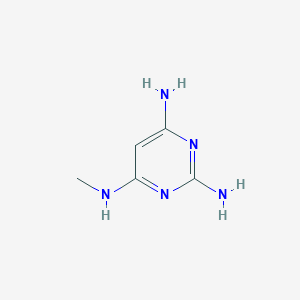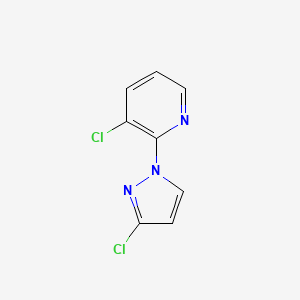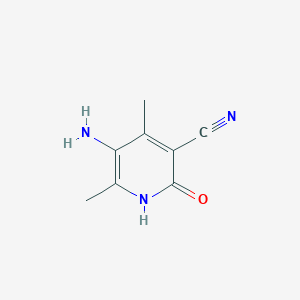
Quinoxaline-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline-2,5-diol is a heterocyclic compound that features a quinoxalinone core structure with a hydroxyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline-2,5-diol can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent hydroxylation at the 5-position. Another method includes the use of sulfur ylides with carbonyl compounds, leading to intramolecular cyclization and rearrangement to form the desired quinoxalinone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Quinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalinones, and quinoxaline-2,3-dione derivatives .
科学的研究の応用
Quinoxaline-2,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown that derivatives of quinoxalinone possess anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of Quinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
類似化合物との比較
2(1H)-Quinoxalinone: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with a hydroxyl group, but with a furanone core structure.
2-Amino-1H-benzimidazol-5-ol: Contains a benzimidazole ring with a hydroxyl group, showing different chemical properties and applications.
Uniqueness: Quinoxaline-2,5-diol is unique due to its specific quinoxalinone core structure combined with the hydroxyl group at the 5-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)9-4-7(12)10-5/h1-4,11H,(H,10,12) |
InChIキー |
AVGWOAGRYJYVAC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
正規SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B1647117.png)

![(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1647124.png)



![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)


